Pectolinarin
Overview
Description
Pectolinarin is a glycosylated flavone that belongs to the flavonoid subclass. It was first isolated from the medicinal herb Linaria vulgaris, which is used in traditional Chinese medicine. This compound has attracted significant attention due to its presence in various medicinal plants and its notable biological activities, including antioxidant, anti-inflammatory, antidiabetic, and antitumor properties .
Mechanism of Action
Target of Action
Pectolinarin, a natural flavonoid, has been found to interact with several biological targets. It has been reported to have antioxidant, anti-inflammatory, antidiabetic, and antitumor activities . It has shown to have a significant effect on oxidative stress-induced cell damage in SH-SY5Y cells, which are often used as a model for studying neurodegenerative diseases .
Mode of Action
This compound’s mode of action is primarily through its antioxidant properties. It can scavenge hydroxyl and nitric oxide radicals in a concentration-dependent manner . This suggests that this compound interacts with these radicals, neutralizing them and thereby reducing oxidative stress .
Biochemical Pathways
This compound affects several biochemical pathways related to oxidative stress, inflammation, and apoptosis. It has been found to recover protein expression from H2O2-altered levels back to close-to-normal SH-SY5Y cell levels for components of these pathways. These include nuclear factor erythroid 2-related factor 2 (Nrf2), kelch-like ECH-associated protein (Keap1), anti-heme oxygenase 1 (HO-1), inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), interleukin-1β (IL-1β), B-cell lymphoma-2 (Bcl-2) protein, and Bcl-2-associated X protein (Bax) .
Result of Action
The molecular and cellular effects of this compound’s action include increased cell viability and reduced ROS production and LDH release in the hydrogen peroxide (H2O2)-induced control group . This suggests that this compound can protect cells from oxidative stress-induced damage .
Action Environment
Biochemical Analysis
Biochemical Properties
Pectolinarin has been found to interact with various enzymes, proteins, and other biomolecules. It has been reported to have a high cytotoxic effect on lung carcinoma (COR-L23), colorectal adenocarcinoma (Caco-2), and amelanotic melanoma (C32) cell lines . Moreover, it has been shown to scavenge hydroxyl and nitric oxide radicals in a concentration-dependent manner .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. It has been found to significantly increase cell viability while reducing ROS production and LDH release in the hydrogen peroxide (H2O2)-induced control group . Moreover, it has been reported to inhibit the adhesion of bacteria to human urinary bladder cancer T24 cells .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It has been found to recover protein expression from H2O2-altered levels back to close-to-normal SH-SY5Y cell levels for components of the oxidative stress, inflammation, and apoptosis pathways . These include nuclear factor erythroid 2-related factor 2 (Nrf2), kelch-like ECH-associated protein (Keap1), anti-heme oxygenase 1 (HO-1), inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), interleukin-1β (IL-1β), B-cell lymphoma-2 (Bcl-2) protein, and Bcl-2-associated X protein (Bax) .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. It has been reported that this compound can enhance endothelial cell migration, proliferation, and the expression of angiogenesis-related genes over time . Moreover, it has been found to demonstrate remarkable antioxidant ability, capable of counteracting the detrimental effects of reactive oxygen species (ROS) .
Dosage Effects in Animal Models
In animal models, the effects of this compound have been found to vary with different dosages. It has been reported that this compound at a dose of 25 mg/kg was more efficient in alleviating biochemical parameters than this compound at a dose of 50 mg/kg . This might be due to the side effects of increased dosage as cytotoxicity effects of this compound have been reported .
Metabolic Pathways
This compound is involved in various metabolic pathways. It has been found to attenuate LPS-challenged liver and kidney stress through regulating the arachidonic acid metabolism and glutathione synthesis pathways .
Transport and Distribution
It has been found to reduce the lipid contents in vitro , suggesting that it might be involved in lipid transport and distribution.
Preparation Methods
Synthetic Routes and Reaction Conditions
Pectolinarin can be synthesized through the glycosylation of its aglycone, pectolinarigenin. The process involves the conjugation of pectolinarigenin with a sugar moiety, typically using enzymatic or chemical methods. The reaction conditions often include the use of glycosyl donors and catalysts to facilitate the glycosylation process .
Industrial Production Methods
Industrial production of this compound typically involves the extraction and purification from plant sources such as Cirsium japonicum. The process includes macroporous resin enrichment followed by preparative high-performance liquid chromatography (HPLC) separation. This method ensures high purity of the compound, making it suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
Pectolinarin undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: this compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure optimal yields .
Major Products
The major products formed from the reactions of this compound include its oxidized and reduced forms, as well as substituted derivatives. These products retain the core flavone structure while exhibiting modified biological activities .
Scientific Research Applications
Pectolinarin has a wide range of scientific research applications, including:
Chemistry: Used as a marker compound in the quantitative analysis of plant extracts.
Biology: Studied for its antioxidant and anti-inflammatory properties in cellular models.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer, diabetes, and neurodegenerative disorders.
Industry: Utilized in the development of functional foods and nutraceuticals due to its health-promoting properties
Comparison with Similar Compounds
Pectolinarin is similar to other flavonoids such as quercetin, kaempferol, and scutellarin. it is unique due to its specific glycosylation pattern and the presence of methoxy groups at the 4’ and 6 positions. This structural uniqueness contributes to its distinct biological activities and makes it a valuable compound for various applications .
List of Similar Compounds
- Quercetin
- Kaempferol
- Scutellarin
- Linarin (similar in chemical structure)
This compound’s unique structure and diverse biological activities make it a compound of significant interest in scientific research and industrial applications.
Properties
IUPAC Name |
5-hydroxy-6-methoxy-2-(4-methoxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H34O15/c1-11-20(31)23(34)25(36)28(41-11)40-10-18-21(32)24(35)26(37)29(44-18)43-17-9-16-19(22(33)27(17)39-3)14(30)8-15(42-16)12-4-6-13(38-2)7-5-12/h4-9,11,18,20-21,23-26,28-29,31-37H,10H2,1-3H3/t11-,18+,20-,21+,23+,24-,25+,26+,28+,29+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUXQKCCELUKXOE-CBBZIXHGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(C(=C4C(=C3)OC(=CC4=O)C5=CC=C(C=C5)OC)O)OC)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(C(=C4C(=C3)OC(=CC4=O)C5=CC=C(C=C5)OC)O)OC)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H34O15 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70951590 | |
Record name | 5-Hydroxy-6-methoxy-2-(4-methoxyphenyl)-4-oxo-4H-1-benzopyran-7-yl 6-O-(6-deoxyhexopyranosyl)hexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70951590 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
622.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28978-02-1 | |
Record name | Pectolinarin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=28978-02-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pectolinarin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028978021 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Hydroxy-6-methoxy-2-(4-methoxyphenyl)-4-oxo-4H-1-benzopyran-7-yl 6-O-(6-deoxyhexopyranosyl)hexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70951590 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PECTOLINAROSIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BY44L9O1RR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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